2,3-Piperazinedione

Beschreibung

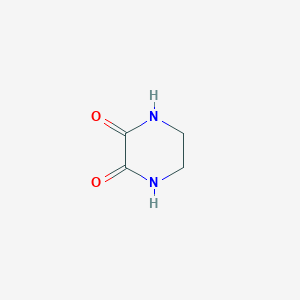

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRRMFZHSDGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926970 | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-86-9, 29990-68-9 | |

| Record name | 2,3-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DUD3CT57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Piperazinedione

Strategies for the De Novo Synthesis of the 2,3-Piperazinedione Ring System

The construction of the this compound ring system from simpler precursors is a fundamental aspect of its chemistry. De novo synthesis approaches often involve cyclization reactions or multi-step pathways designed to assemble the six-membered heterocyclic core with the characteristic vicinal carbonyl groups.

Cyclization Reactions Utilizing Precursors for this compound Formation

Cyclization is a primary strategy for forming the this compound ring. This typically involves the reaction of precursors that can undergo intramolecular bond formation to close the six-membered ring. While the search results primarily detail the synthesis of 2,5-piperazinediones (diketopiperazines derived from amino acids) via cyclization of dipeptides mdpi.comevitachem.comwikipedia.org, the principle of cyclization from appropriate linear precursors is applicable to the 2,3-isomer. One documented method for synthesizing N-monosubstituted piperazine-2,3-dione involves a cyclization reaction on an ethylenediamine (B42938) starting material using a cyclizing reagent to obtain the piperazine-2,3-dione intermediate. google.com This intermediate can then be further functionalized. google.com

Multi-Step Synthetic Pathways for Derivatization of the this compound Core

Multi-step synthetic routes are often employed to construct the this compound core and introduce specific substituents. These pathways involve a sequence of reactions, including condensation reactions and subsequent modifications, to achieve the desired substitution pattern on the piperazinedione ring. ontosight.aiontosight.ai For example, the synthesis of substituted piperazinediones can involve the cyclization of dipeptide derivatives or the alkylation of preformed dione (B5365651) cores. A two-step strategy for the synthesis of 2,3-diketopiperazine derivatives has been reported, involving a sequence that includes a catalytic and selective C(sp³)-H bond reaction. researchgate.net The synthesis of complex diketopiperazine alkaloids, often featuring the 2,5-isomer, also relies on multi-step approaches to build the core structure and append complex functionalities. nih.gov

Regioselective Functionalization and Derivatization of this compound

Regioselective functionalization of the this compound core is crucial for synthesizing derivatives with specific properties and biological activities. This involves directing reactions to specific positions on the molecule, particularly the nitrogen atoms (N-substitution) and the carbon atoms (C-substitution).

N-Substitution Reactions on the this compound Nucleus

The nitrogen atoms at positions 1 and 4 of the this compound ring are amenable to substitution reactions. N-alkylation is a common method to introduce substituents onto the nitrogen atoms. wikipedia.org For instance, a benzodioxole-substituted piperazinedione can undergo alkylation at the nitrogen atoms with reagents like methyl iodide to produce N-methyl derivatives. A method for synthesizing N-monosubstituted piperazine-2,3-dione involves a substitution reaction on the piperazine-2,3-dione intermediate using a substituting reagent. google.com This reaction can be performed directly on the reaction solution containing the intermediate without prior isolation. google.com The introduction of N-substituents can significantly influence the compound's physical, chemical, and biological properties. ontosight.aiontosight.ai

C-Substitution and Ring Modification Strategies for this compound Analogues

Functionalization at the carbon atoms of the this compound ring, particularly at positions adjacent to the nitrogen atoms (α-carbons), presents synthetic challenges due to potential regioselectivity issues. beilstein-journals.org However, strategies exist for C-substitution and ring modification to create a variety of analogues. While much of the literature on C-functionalization focuses on the 2,5-diketopiperazine system involving enolate, radical, and cationic precursors wikipedia.org, the principles can inform approaches for 2,3-piperazinediones. Direct C–H functionalization of piperazines has been a challenging area, but advancements are being made using techniques like α-lithiation trapping, transition-metal-catalyzed C–H functionalizations, and photoredox catalysis. beilstein-journals.orgbeilstein-journals.org These methods aim to selectively activate and functionalize existing C–H bonds. beilstein-journals.org Ring modification strategies can involve opening the piperazinedione ring to introduce new functionalities or cyclizing onto the existing core to form fused ring systems. For example, a sequential three-component process starting from 3-arylmethylene-2,5-piperazinediones involves regioselective opening of the diketopiperazine ring and subsequent cyclization to form aziridine (B145994) derivatives. beilstein-journals.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods play a significant role in the efficient and selective synthesis of this compound derivatives. Catalysts can facilitate cyclization reactions, functionalization steps, and other transformations. For instance, ruthenium tetroxide (RuO₄) has been used as an oxidizing agent to facilitate the formation of the piperazinedione structure in the synthesis of a substituted derivative. A transition-metal-free catalytic protocol using NaClO₂, NaOCl, and catalytic amounts of TEMPO has been developed for the selective oxidation of piperazines to 2,3-diketopiperazines. acs.org This method offers a direct route to the 2,3-diketopiperazine core from piperazines. acs.org Palladium-catalyzed reactions have been explored for the synthesis of functionalized dihydropyrazines and pyrazines from 2,5-diketopiperazines via enol phosphates wikipedia.org, suggesting the potential for similar catalytic strategies with 2,3-piperazinediones for ring modifications. Transition metal-catalyzed cyclizations of linear starting materials have also been used to synthesize carbon-substituted piperazines. beilstein-journals.org

Table 1: Selected Synthetic Approaches and Transformations

| Strategy / Transformation | Description | Example (if available) | Key Reagents/Conditions | Source |

| De Novo Synthesis | ||||

| Cyclization of Precursors | Formation of the this compound ring from linear starting materials. | Cyclization of ethylenediamine derivative to piperazine-2,3-dione intermediate. | Cyclizing reagent | google.com |

| Multi-Step Pathways | Sequential reactions to build the core and introduce substituents. | Synthesis of 1-(phenylmethyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione. | Condensation reactions, subsequent modifications. | ontosight.ai |

| Two-step sequence for 2,3-DKP derivatives | Includes catalytic C(sp³)-H bond reaction. | Synthesis of anti-Chagasic agents. | Na₂CO₃, MeCN; NaH₂PO₄, TEMPO, NaClO₂, NaOCl. | researchgate.net |

| Regioselective Functionalization | ||||

| N-Substitution (Alkylation) | Introduction of substituents onto the nitrogen atoms. | Alkylation of benzodioxole-substituted piperazinedione with methyl iodide. | Methyl iodide | |

| N-Substitution (General) | Substitution reaction on the piperazine-2,3-dione nucleus. | Synthesis of N-monosubstituted piperazine-2,3-dione. | Substituting reagent | google.com |

| C-Substitution (Oxidation) | Direct oxidation of piperazines to 2,3-diketopiperazines. | Oxidation of aripiprazole (B633) to 2,3-diketopiperazine derivative. | CuI, air or oxygen, DMSO, 120 °C. | beilstein-journals.org |

| Ring Modification (Ring Opening/Cyclization) | Opening of the diketopiperazine ring followed by cyclization to form new heterocyclic systems. | Formation of aziridine derivatives from 3-arylmethylene-2,5-piperazinediones. | N-bromosuccinimide, methanol, dioxane, amine/alcohol, NaH. | beilstein-journals.org |

| Catalytic Approaches | ||||

| Oxidation (TEMPO-catalyzed) | Selective oxidation of piperazines to 2,3-diketopiperazines. | Conversion of piperazines to 2,3-DKPs. | NaClO₂, NaOCl, catalytic TEMPO. | acs.org |

| Oxidation (RuO₄) | Facilitating this compound formation. | Synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-2,3-piperazinedione. | Ruthenium tetroxide (RuO₄). | |

| Transition Metal Catalysis | Used in cyclizations for carbon-substituted piperazines. | Cyclizations of linear precursors. | Transition metals (e.g., Ti, Au, Pd). | beilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is influenced by the presence of the two amide functionalities within the six-membered ring. Key reactive centers include the nitrogen atoms, the carbonyl carbons, and the alpha carbons adjacent to both the carbonyls and nitrogens. The specific substitution pattern on the piperazinedione ring can significantly affect its reactivity and interactions. nih.govuni.lu

Reactivity at Nitrogen: The nitrogen atoms in the piperazinedione ring can undergo reactions such as alkylation, which is evident in the synthesis of N-substituted derivatives. mycocentral.eunih.gov

Reactivity at Alpha Carbons: The presence of carbonyl groups and nitrogen atoms adjacent to the ring carbons creates the potential for enolate formation at these alpha positions under appropriate conditions. This reactivity is analogous to that observed in 2,5-diketopiperazines, which undergo reactions like aldol (B89426) condensation at their alpha carbons. uni.lu However, the acidity of the N-H protons in the parent this compound can be higher than that of the alpha-carbon hydrogens, potentially hindering alpha-carbon enolate formation unless the nitrogen atoms are substituted or specific reaction conditions are employed. Studies on 2,5-diketopiperazines have shown that using activated starting materials, such as 1,4-diacetylpiperazine-2,5-dione, can facilitate aldol reactions. Base-catalyzed aldol condensation on activated diketopiperazines involves the formation of an enolate anion, which then acts as a nucleophile.

Reactivity at Carbonyl Carbons: The carbonyl groups are susceptible to nucleophilic attack. Reduction of the carbonyl groups in diketopiperazines, for instance, can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of piperazines. uni.lu This highlights the electrophilic nature of the carbonyl carbons.

Reactions with Acids and Bases: Both acidic and basic conditions can influence the reactivity of this compound. Acid catalysis can involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards nucleophilic attack. Acid-triggered cyclization cascades have been observed in the synthesis of complex molecules incorporating diketopiperazine frameworks. Base catalysis typically involves the generation of a more potent nucleophile (e.g., hydroxide (B78521) or an enolate) or deprotonation that facilitates a reaction. Base-induced ring closing reactions are utilized in the synthesis of fused diketopiperazines. mycocentral.eu Kinetic studies have been conducted on the reactions of substituted diketopiperazines with acid and alkali to understand the reaction pathways and rates.

Other Transformations: this compound and its derivatives can undergo various cyclization reactions. Transformations leading to related ring systems, such as dihydropyrazines and pyrazines, can also occur, often involving reactions at the alpha carbons or carbonyls followed by further cyclization or elimination steps. uni.lu For example, substituted 1,4-dihydropyrazines can be synthesized from 2,5-diketopiperazines via enol phosphates in palladium-catalyzed reactions, and these dihydropyrazines can be aromatized to pyrazines under acidic conditions. uni.lu

Structure Activity Relationship Sar Studies of 2,3 Piperazinedione Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological profile of 2,3-piperazinedione derivatives is intricately linked to the nature and position of various substituents on the heterocyclic ring. Understanding these structural determinants is fundamental to optimizing their pharmacological properties.

The nitrogen atoms at positions 1 and 4 of the piperazine (B1678402) ring are common sites for chemical modification. The substituents at these positions can significantly influence the molecule's interaction with biological targets, as well as its pharmacokinetic properties. researchgate.net

Research on related piperazine derivatives has shown that N-substituents play a critical role in determining the pharmacological outcome. For instance, in a series of N-substituted piperazine flavonol derivatives, the nature of the substituent on the nitrogen atom was found to modulate antibacterial activity. researchgate.net Similarly, studies on piperazinone-containing thieno[3,2-d]pyrimidines, which are structurally related to 2,3-piperazinediones, revealed that piperazinone-based compounds were more potent and selective as PI3Kδ inhibitors compared to their piperazine counterparts. nih.gov This suggests that the presence of the carbonyl group, inherent to the piperazinedione structure, is a key determinant of activity.

The introduction of aryl groups at the N-position is a common strategy. In the development of antimycobacterial agents, N-arylpiperazine derivatives showed that lipophilic substituents on the aryl ring, such as 3'-CF3 or 4'-F, improved in vitro activity against various mycobacterial strains. mdpi.com This highlights the importance of substituent lipophilicity in modulating the biological response.

| N-Substituent Type | General Impact on Pharmacological Profile | Example Class of Compounds |

| Aryl Groups | Can modulate receptor binding and lipophilicity, influencing potency and selectivity. | N-Arylpiperazines |

| Acyl Groups | Can alter the electronic properties and hydrogen bonding capacity of the molecule. | N-Acyl piperazines |

| Alkyl Groups | Can influence steric hindrance and hydrophobic interactions at the target site. | N-Alkyl piperazines |

This table provides an interactive summary of the general impact of N-substituents on the pharmacological profiles of piperazine-related compounds.

Substitutions on the carbon atoms of the this compound ring (positions 5 and 6) provide another avenue for modifying biological activity and selectivity. These substituents can influence the molecule's shape, conformation, and ability to interact with specific binding pockets of a target protein.

Methodologies for creating C-substituted piperazines have been developed, allowing for greater structural diversity. nih.gov For example, in the context of bradykinin (B550075) B1 antagonists with a 2,3-diaminopyridine (B105623) core, replacing aromatic rings with non-aromatic carbocyclic and heterocyclic rings, such as piperidine (B6355638) and cyclohexyl groups, led to a dramatic improvement in receptor affinity. nih.gov This indicates that the nature of C-substituents can profoundly impact target binding.

In the closely related 2,5-diketopiperazine series, C-substitutions are fundamental to their bioactivity. These molecules are cyclic dimers of α-amino acids, and the side chains of these amino acids, which become C-substituents on the piperazinedione ring, define their biological properties. csu.edu.au For instance, the thaxtomin family of natural products, which feature a piperazine-2,5-dione core, derive their phytotoxic activity from specific C-substitutions. csu.edu.au

| C-Substituent Position | Nature of Substituent | Effect on Bioactivity |

| C-5/C-6 | Alkyl/Aryl Side Chains | Defines interaction with target binding pockets, influences potency. |

| C-5/C-6 | Functionalized Groups | Can introduce new hydrogen bonding or ionic interactions, enhancing selectivity. |

This interactive table summarizes the influence of C-substituents on the bioactivity of piperazinedione and related structures.

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. The this compound ring, like other cyclic structures, can adopt different conformations, and the preferred conformation can be influenced by the nature and size of its substituents.

Conformational studies on 2-substituted piperazines have shown that an axial conformation is often preferred for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov For ether-linked compounds, the axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov

The binding of a molecule to its receptor may involve a conformational selection process, where the receptor binds to a specific, sometimes weakly populated, conformer of the molecule in solution. Alternatively, an "induced fit" mechanism may occur, where both the ligand and the receptor undergo conformational changes upon binding. unifi.it Therefore, understanding the conformational preferences of this compound derivatives is essential for rational drug design, as it allows for the creation of molecules that are pre-organized in their bioactive conformation, potentially leading to higher affinity and efficacy.

Stereochemical Considerations in this compound-Based Bioactive Molecules

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound derivatives are no exception. google.com The presence of stereocenters, particularly at the C-5 and C-6 positions, means that these molecules can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological and pharmacokinetic properties.

Studies on tetrasubstituted 2,5-diketopiperazines have demonstrated the profound impact of stereochemistry on their antimicrobial properties. Different stereoisomers of the same compound can display varied levels of activity, which is attributed to differences in their three-dimensional structures and their ability to interact with microbial membranes or targets. nih.gov For example, in a series of arginine-derived diketopiperazines, clear differences in solution structures and membrane interaction potentials were observed between stereoisomers, explaining the variations in their biological activity. nih.gov

The influence of stereochemistry is also evident in thrombin inhibitors, where the (S)-isomers of 2,3-dihydro-1,4-benzodioxine derivatives were found to be more potent inhibitors than the corresponding (R)-enantiomers. mdpi.com This stereoselectivity highlights the importance of a precise spatial arrangement of substituents for optimal interaction with the active site of the target enzyme. In the case of indole (B1671886) diketopiperazine stereoisomers, the absolute configuration at various chiral centers was found to be a key determinant of their cytotoxic activity against cancer cell lines. nih.gov

The synthesis of enantiomerically pure this compound derivatives is therefore a critical aspect of drug development, as it allows for the evaluation of the biological properties of individual stereoisomers and the selection of the most active and safest candidate.

| Stereochemical Aspect | Importance in Bioactive Molecules | Example |

| Enantiomers | Can have different potency, efficacy, and toxicity profiles. | (S)-isomers being more potent thrombin inhibitors than (R)-isomers. mdpi.com |

| Diastereomers | Different 3D structures lead to varied interactions with biological targets. | Differences in antimicrobial activity among diketopiperazine diastereomers. nih.gov |

This interactive table highlights the critical role of stereochemistry in the biological activity of this compound-based molecules.

Mechanistic Investigations of 2,3 Piperazinedione S Biological Activities

Molecular Mechanisms of Anticancer Activity

The piperazinedione core is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. wustl.edumdpi.com The mechanisms underlying these effects are multifaceted, primarily involving the disruption of cancer cell proliferation, induction of programmed cell death (apoptosis), and interference with critical signaling pathways that govern malignancy.

Inhibition of Cellular Proliferation and Induction of Apoptosis

A primary anticancer mechanism of piperazinedione-related compounds is their ability to halt the uncontrolled division of cancer cells and trigger their self-destruction through apoptosis. This is achieved by modulating key cellular processes, including cell cycle progression and the activation of apoptotic cascades.

Research on various diketopiperazine structures demonstrates their capacity to induce cell cycle arrest, effectively stopping cancer cells from progressing through the division cycle. For instance, certain 2,5-DKP derivatives have been shown to cause cell cycle arrest at the G1/S phase transition. mdpi.com Other studies on piperazine-azetidinone hybrids revealed a concentration-dependent cell cycle arrest in HeLa cervical cancer cells. nih.govresearchgate.net

The induction of apoptosis is a hallmark of many piperazine-based anticancer agents. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extrinsic Pathway: Some diketopiperazine compounds can trigger apoptosis via the Type I death receptor pathway. mdpi.com

Intrinsic Pathway: A more commonly observed mechanism involves the intrinsic pathway. Studies on piperazine (B1678402) derivatives show they can induce oxidative stress by increasing intracellular reactive oxygen species (ROS). nih.govresearchgate.net This stress leads to the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase enzymes, such as caspase-3 and caspase-9, which are the executioners of apoptosis. researchgate.netnih.gov Furthermore, these compounds can modulate the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, further promoting cell death. nih.govnih.gov

The table below summarizes the apoptotic and antiproliferative effects observed for various piperazinedione-related structures across different cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Mechanistic Effects | Reference |

|---|---|---|---|

| 2,5-Diketopiperazine Derivative | Hela (cervical), A431 (epidermoid) | Induces apoptosis via Type I death receptor pathway; Arrests cell cycle at G1/S phase. | mdpi.com |

| Piperazine-azetidinone Hybrid (5e) | HeLa (cervical) | Induces apoptosis via intrinsic mitochondrial pathway (ROS generation, mitochondrial membrane depolarization, cytochrome c release, caspase-3 upregulation). Causes cell cycle arrest. | nih.govresearchgate.net |

| 2,6-Diketopiperazine Enantiomers | MDA-MB-231 (triple-negative breast cancer) | Induce apoptosis rather than necrosis. | nih.gov |

| (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione | CL40 (colorectal) | Induces early and late apoptosis; Upregulates p53, caspase-3, and caspase-8 gene transcription; Downregulates BCL2 and survivin. | nih.gov |

| 3,6-Diunsaturated 2,5-Diketopiperazines | A549 (lung), HeLa (cervical) | Inhibit cancer cell proliferation. | mdpi.com |

Modulation of DNA Synthesis and Replication Pathways

Interfering with the synthesis and replication of DNA is a potent strategy for killing rapidly dividing cancer cells. Certain piperazinedione derivatives have been shown to directly target these fundamental processes.

A study on a 2,5-piperazinedione (B512043) derivative, specifically 3,6-bis(5-chloro-2-piperidyl)-dihydrochloride, demonstrated that the compound selectively and irreversibly inhibited DNA synthesis in adenocarcinoma cells without affecting RNA or protein synthesis. nih.gov This targeted effect suggests the compound may function as an alkylating agent, a class of chemotherapy drugs that directly damage DNA and prevent its replication. nih.gov

Furthermore, some bis(2,6-DKP) compounds have shown potential as inhibitors of topoisomerase II, an essential enzyme that resolves DNA tangles during replication and transcription. nih.gov The inhibition of topoisomerases by "poisons" leads to the stabilization of DNA-enzyme complexes, resulting in double-strand breaks that are lethal to the cell upon attempts at replication. nih.gov

In a related finding, a trisubstituted piperazin-2-one (B30754) derivative was identified as a selective inhibitor of adenovirus DNA replication. nih.gov This compound, 15D8, significantly reduced the production of new viral DNA copies without causing cytotoxicity to the host cells, highlighting the potential for the piperazine core to be tailored into specific inhibitors of DNA synthesis machinery. nih.gov

Interactions with Oncogenic Signaling Pathways

Cancer development and progression are often driven by aberrant intracellular signaling pathways that promote cell survival, growth, and proliferation. The piperazine scaffold has been incorporated into molecules designed to disrupt these oncogenic pathways.

One of the most critical pathways in cancer is the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, which is central to inhibiting apoptosis and promoting cell growth. cjnmcpu.com Several studies on compounds related to piperazinedione have shown that they can exert their anticancer effects by inhibiting this pathway. For example, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, has been shown to induce apoptosis by downregulating the PI3K/Akt signaling pathway. mdpi.com Similarly, transcriptomic and proteomic analyses have linked other bioactive compounds to the regulation of the PI3K/Akt pathway, leading to enhanced cancer cell viability and reduced apoptosis. cjnmcpu.com

In addition to the PI3K/Akt pathway, related compounds have been found to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the p38 and ERK pathways, which are also involved in cell proliferation and survival. mdpi.com The ability to interact with and inhibit a range of protein kinases, including tyrosine kinases and BCR-ABL, is a known mechanism for other heterocyclic anticancer agents and represents a plausible mode of action for 2,3-piperazinedione derivatives. rsc.org

Antimicrobial Action Mechanisms

Piperazine and its derivatives have a long history of use as antimicrobial agents, and their effectiveness is attributed to several mechanisms of action. bioengineer.orgapjhs.com These compounds have demonstrated potent activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. bioengineer.orgnih.gov

Interference with Microbial Cell Wall Biosynthesis

The bacterial cell wall, a rigid structure composed primarily of peptidoglycan, is essential for bacterial survival and is an excellent target for antibiotics. Several piperazine derivatives have been shown to exert their antimicrobial effect by disrupting the synthesis of this protective layer. bioengineer.orgresearchgate.net

For instance, novel norfloxacin (B1679917) derivatives containing an N4-substituted piperazinyl moiety were found to have multiple mechanisms of action, including the inhibition of DNA gyrase and topoisomerase IV, as well as interference with bacterial cell wall synthesis. researchgate.netnih.gov Phenotypic analysis of Escherichia coli and Bacillus subtilis treated with these compounds revealed a unique phenotype distinct from that of known cell wall synthesis inhibitors, suggesting a novel mode of interaction with this pathway. nih.gov Docking studies have also suggested that piperazine derivatives can bind to key enzymes involved in peptidoglycan synthesis.

The proposed mechanism involves the electrostatic interaction between a positively charged piperazine moiety and the negatively charged microbial cell wall, leading to membrane disruption and cell lysis. nih.govrsc.org Scanning electron microscopy has confirmed that some piperazine-based polymers can target the cell wall and cytoplasmic membrane, causing leakage of intracellular components and eventual cell death. rsc.org

Disruption of Bacterial and Fungal Protein Synthesis

The inhibition of protein synthesis is another key mechanism by which piperazine-related compounds can exert antimicrobial effects. bioengineer.org By targeting the machinery responsible for translating genetic information into functional proteins, these compounds can effectively halt microbial growth and viability.

The classic diketopiperazine antibiotic, Bicyclomycin, functions as an inhibitor of the Rho protein, a transcription termination factor in bacteria. nih.gov By interfering with Rho, Bicyclomycin disrupts proper gene expression, which in turn affects protein synthesis and leads to bacterial cell death. This provides a strong precedent for the ability of the diketopiperazine scaffold to interfere with processes linked to protein production.

While direct studies on this compound are scarce, the broad antimicrobial activity of the wider piperazine and diketopiperazine families suggests that inhibition of protein synthesis is a plausible mechanism of action. bioengineer.orgnih.govresearchgate.neteurekaselect.com

Membrane Permeability Alterations in Pathogens

The antimicrobial activity of cyclic peptides, including diketopiperazines, is often linked to their ability to disrupt the integrity of pathogenic cell membranes. Cationic peptides can selectively bind to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net This initial electrostatic interaction is followed by insertion into the membrane, which can lead to several disruptive outcomes:

Pore Formation: Peptides may aggregate to form pores or channels that span the membrane, leading to the leakage of essential cellular contents and ions, ultimately causing cell lysis. researchgate.netnih.gov

Membrane Destabilization: Rather than forming discrete pores, some peptides disrupt the packing of membrane lipids, leading to a general loss of membrane integrity and function. researchgate.net

Permeabilization: Certain piperazine derivatives have been shown to act as permeation enhancers by increasing the permeability of epithelial barriers. nih.govnih.gov This action in pathogens involves increasing the uptake of substances that would otherwise be excluded, contributing to cell death. Studies on the cyclic antimicrobial peptide bactenecin (B179754) show it interacts strongly with the outer membrane of Gram-negative bacteria, causing permeabilization. researchgate.net

These mechanisms suggest that this compound and its derivatives could function as antimicrobial agents by physically compromising the structural and functional integrity of pathogen membranes.

Antiviral Mechanisms of Action

The piperazine and diketopiperazine scaffolds are integral to numerous compounds with potent antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV/HCV), and influenza viruses. benthamdirect.comeurekaselect.com The mechanisms are varied and target specific stages of the viral life cycle.

Inhibition of Viral Entry: Some piperazine-containing compounds act as entry inhibitors. For example, derivatives have been developed to block the HIV-1 co-receptor CXCR4, preventing the virus from binding to and entering host cells. researchgate.net

Enzyme Inhibition: A primary antiviral strategy involves inhibiting key viral enzymes. Diketopiperazine derivatives have shown inhibitory activity against influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.govresearchgate.net Similarly, piperazine analogues have been found to inhibit HCV NS3 helicase, an enzyme necessary for viral RNA replication.

Capsid Protein Interaction: Piperazine itself has been shown to bind to a conserved hydrophobic pocket of the alphavirus capsid protein. nih.gov This interaction can interfere with viral assembly and maturation, representing a promising target for antiviral drug design. nih.gov

Inhibition of Replication: Certain diketopiperazines isolated from fungi have demonstrated the ability to inhibit the replication of HIV-1 with low toxicity to host cells. nih.gov Some piperazine-substituted compounds have also been identified as non-toxic inhibitors of HBV virion production. nih.gov

Neuroprotective Pathways and Modulatory Effects

Diketopiperazines, particularly the 2,5-DKP isomer, represent a promising class of neuroprotective agents. nih.govresearchgate.net Their rigid structure provides high stability against proteolysis and allows them to cross the blood-brain barrier. nih.govwikipedia.org The related alkaloid piperine also exhibits significant neuroprotective effects through multiple pathways. nih.govnih.gov

Key neuroprotective mechanisms include:

Anti-Inflammatory Action: In models of Parkinson's disease, piperine pretreatment was shown to reduce the activation of microglia and decrease the expression of the inflammatory cytokine IL-1β. spandidos-publications.com

Antioxidant Effects: Piperine has been observed to mitigate oxidative stress, a key factor in neurodegenerative diseases. spandidos-publications.com

Anti-Apoptotic Signaling: A crucial mechanism involves the modulation of apoptosis (programmed cell death). Piperine administration has been shown to inhibit the expression of the pro-apoptotic protein Bax while enhancing the anti-apoptotic protein Bcl-2. researchgate.net It also inhibits the activity of key executioner enzymes like Caspase-3 and Caspase-9. spandidos-publications.comresearchgate.net

Modulation of Neurotrophic Factor Signaling: Piperine can provide neuroprotection by upregulating the Nerve Growth Factor (NGF) signaling cascade. mdpi.com It enhances the NGF-mediated TrkA/Akt/GSK3β signaling pathway, which is critical for neuronal survival and preventing excitotoxicity-induced neuronal death. mdpi.com

These findings suggest that this compound derivatives could offer therapeutic potential for neurodegenerative disorders by simultaneously targeting inflammation, oxidative stress, and apoptosis while promoting cell survival pathways. nih.gov

Enzyme Inhibition and Receptor Modulation by this compound Derivatives

While information on Fe-SOD inhibition is not prominent, derivatives of the closely related 2,5-diketopiperazine (2,5-DKP) scaffold have been identified as potent inhibitors of Histone Deacetylases (HDACs). nih.govjst.go.jp HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy.

Class I HDAC Inhibition: A series of 1,3-disubstituted 2,5-DKP derivatives showed preferential inhibition of Class I HDACs (HDAC1, 2, and 3). nih.govjst.go.jp Compound 2a in one study demonstrated a half-maximal inhibitory concentration (IC₅₀) of 405 nM against HDAC1. jst.go.jp

Selective HDAC6 Inhibition: Other novel 2,5-DKP derivatives have been developed as highly potent and selective HDAC6 inhibitors. nih.govresearchgate.net One of the most effective compounds, 21b , exhibited an IC₅₀ value of just 0.73 nM for HDAC6, with over 144-fold selectivity against other HDAC isoforms. nih.gov

The diketopiperazine core acts as a scaffold, to which a zinc-binding group (ZBG), a linker, and a cap group are attached to interact with the active site of the HDAC enzyme. jst.go.jpresearchgate.net

| Compound | Target HDAC | IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| 2a | HDAC1 | 405 | Preference for HDAC1-3 |

| 21b | HDAC6 | 0.73 | 144-10941 fold selective over other HDACs |

| Quisinostat | HDAC1 | 0.11 | Class I HDAC inhibitor |

| MS-275 | HDAC1 | 243 | Class I HDAC inhibitor |

The piperazine ring is a classic "privileged scaffold" in pharmacology, frequently found in ligands that target G-protein coupled receptors (GPCRs). mdpi.com This versatility extends to diketopiperazine derivatives.

GPCR Ligands: Arylpiperazine derivatives are well-established ligands for aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The piperazine ring acts as a central structural element connecting an aryl group with another moiety, allowing for modular design to achieve desired affinity and selectivity. mdpi.com

Opioid Receptor Modulation: Diketopiperazine analogs have been developed as selective ligands for the kappa opioid receptor (KOR). researchgate.net Certain compounds were found to act as KOR antagonists, blocking the effects of known KOR agonists. researchgate.net This highlights the potential for developing DKP-based therapeutics for conditions like neuropathic pain, where KOR modulation is a promising strategy. researchgate.net

Histamine and Sigma Receptor Binding: Piperazine and piperidine derivatives have been synthesized as dual-activity ligands for the Histamine H₃ receptor (a GPCR) and the Sigma-1 receptor (σ₁R). nih.gov These receptors are involved in neuromodulation within the central nervous system. The piperazine moiety is a critical structural element for this dual activity. nih.gov

Metabolic Reprogramming and Pathway Interventions

The piperazine ring, while a valuable pharmacophore, is often a primary site of metabolic reactions within the body, which can influence a drug's efficacy and duration of action. nih.gov Research into the metabolism of piperazine-containing compounds provides insight into potential pathway interventions.

Cytochrome P450 (CYP) Interactions: Piperazine derivatives are known to be metabolized by and also inhibit various CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Understanding these interactions is crucial, as altering the metabolic profile of a compound can reprogram its pathway from rapid clearance to sustained activity.

Metabolic Stability Design: A key intervention strategy involves modifying the piperazine or diketopiperazine structure to block sites of metabolism. For instance, the piperazine ring is often susceptible to hydroxylation and ring-opening reactions. researchgate.net Medicinal chemists can replace the piperazine ring with more stable bioisosteres or add blocking groups (e.g., fluorine atoms) to nearby vulnerable sites to enhance metabolic stability and prolong the compound's half-life. nih.gov

Modulation of Glucose Metabolism: Some aryl piperazine derivatives have been found to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase (Complex I of the mitochondrial respiratory chain). semanticscholar.org This represents a direct intervention in cellular energy metabolism and suggests that such compounds could be investigated for treating type 2 diabetes. semanticscholar.org

Bioactivation and Ring Contraction: In some cases, the piperazine ring can be metabolically activated to form reactive intermediates. One study identified a novel pathway where a 1,3-disubstituted piperazine was oxidized and, after reacting with glutathione, underwent a ring contraction to form a substituted imidazoline. acs.org Designing analogues to avoid such bioactivation is a critical aspect of pathway intervention in drug development. acs.org

Pharmacological and Preclinical Research on 2,3 Piperazinedione Derivatives

Role of 2,3-Piperazinedione as a Privileged Scaffold in Drug Discovery

The this compound core, and the broader class of diketopiperazines which includes 2,3-, 2,5-, and 2,6-isomers, are recognized as privileged scaffolds in drug discovery. nih.gov Privileged scaffolds are structural frameworks that are capable of binding to diverse biological targets with high affinity, making them valuable starting points for the design of new drugs. The inherent structural features of piperazinediones, such as their rigid six-membered ring and the presence of amide linkages, contribute to their favorable properties. These properties include characteristics like defined conformational spaces, potential for hydrogen bonding through the carbonyl and nitrogen atoms, and the ability to undergo various chemical modifications to tune their pharmacological profiles.

Specifically, the this compound core, with its vicinal carbonyl groups, possesses a distinct arrangement that can influence its interactions with biological macromolecules. This structural motif is found in numerous biologically active compounds and has been successfully incorporated into the design of drugs across various therapeutic areas. The versatility of the this compound scaffold allows for the introduction of diverse substituents at different positions on the ring, enabling the synthesis of compound libraries with a wide range of physicochemical and biological properties. This capacity for structural diversification is a key factor in its utility as a privileged scaffold, facilitating the exploration of chemical space and the identification of potent and selective drug candidates.

Development of Novel Therapeutic Agents Based on the this compound Framework

The this compound framework has served as a foundation for the development of novel therapeutic agents targeting a variety of diseases. Research has demonstrated the potential of this compound derivatives to exhibit diverse biological activities, including antiviral, antibacterial, anticancer, antifungal, antitubercular, neuroprotective, and anti-Chagasic effects. nih.gov

Preclinical studies have explored the efficacy of these derivatives against specific biological targets and in various disease models. For instance, certain 2,3-diketopiperazine derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, a series of 2,3-diketopiperazine derivatives were synthesized and evaluated in vitro against the trypomastigote form of T. cruzi. Several compounds demonstrated high activity, with some exhibiting lower LC50 values than the reference drugs benznidazole (B1666585) and nifurtimox. Compounds 5c and 5h, specifically, showed high potency against the trypomastigote strain A1, with LC50 values of 25.2 μM and 40.49 μM, respectively. Compound 5c was noted to be four to five times more active than the reference drugs in this specific strain.

Diketopiperazines isolated from marine organisms, which share the core piperazinedione structure, have also displayed promising biological activities. These compounds have demonstrated antimicrobial effects against various pathogens, including Staphylococcus aureus, Aeromonas hydrophilia, and V. parahaemolyticus. Additionally, some marine-derived diketopiperazines have exhibited cytotoxic activities against a range of human cancer cell lines, such as HeLa, BGC-823 (gastric adenocarcinoma), MCF-7, K562, and HL-60 (acute promyelocytic leukemia). For example, compound 162 showed cytotoxic activities with IC50 values ranging from 5.0 μM to 11.9 μM against these cell lines.

Furthermore, research into this compound derivatives has extended to the field of neuroprotection. Studies have indicated that certain piperazine (B1678402) derivatives can exert neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter receptors or other signaling pathways. For example, some derivatives have been shown to enhance the activity of the AMPA receptor, which is crucial for synaptic transmission and plasticity, suggesting potential applications in neurological or psychiatric disorders. Piperazine derivatives have also shown promise as potential therapeutic agents for Alzheimer's disease by activating neuronal store-operated calcium entry in spines, leading to the restoration of long-term potentiation in mouse models.

The this compound framework is also present in the structure of some phosphodiesterase 5 (PDE5) inhibitors. Tadalafil, a well-known PDE5 inhibitor, contains a fused ring system that incorporates a piperazinedione core, highlighting the relevance of this scaffold in the development of agents for cardiovascular and other related conditions.

The ongoing research into the synthesis and biological evaluation of novel this compound derivatives continues to reveal their potential as therapeutic agents across a wide spectrum of diseases. The ability to modify the substituents on the core structure allows for the optimization of activity, selectivity, and pharmacokinetic properties, reinforcing the importance of the this compound scaffold in contemporary drug discovery efforts.

Table 1: Selected Research Findings on this compound Derivatives

| Compound Type / Source | Activity Against | Specific Finding / Value | Reference |

| 2,3-Diketopiperazine derivatives | Trypanosoma cruzi (strain NINOA) | Most compounds highly active (LC50 < 100 μM) | |

| Compound 5c (2,3-diketopiperazine derivative) | Trypanosoma cruzi (strain A1) | High potency (LC50 = 25.2 μM), 4-5 times more active than reference drugs | |

| Compound 5h (2,3-diketopiperazine derivative) | Trypanosoma cruzi (strain A1) | High potency (LC50 = 40.49 μM) | |

| Diketopiperazines (marine organisms) | Staphylococcus aureus | Antimicrobial activity (e.g., MIC = 8 μg/mL for compound 158) | |

| Diketopiperazines (marine organisms) | Aeromonas hydrophilia | Antimicrobial activity (e.g., MIC = 8 μg/mL for compound 158) | |

| Diketopiperazines (marine organisms) | V. parahaemolyticus | Antimicrobial activity (e.g., MIC = 8 μg/mL for compound 158) | |

| Compound 162 (marine diketopiperazine) | HeLa cancer cells | Cytotoxic activity (IC50 = 11.9 μM) | |

| Compound 162 (marine diketopiperazine) | BGC-823 cancer cells | Cytotoxic activity (IC50 = 5.0 μM) | |

| Compound 162 (marine diketopiperazine) | MCF-7 cancer cells | Cytotoxic activity (IC50 = 8.6 μM) | |

| Compound 162 (marine diketopiperazine) | K562 cancer cells | Cytotoxic activity (IC50 = 8.7 μM) | |

| Compound 162 (marine diketopiperazine) | HL-60 cancer cells | Cytotoxic activity (IC50 = 6.0 μM) | |

| Piperazine derivatives | Neuronal cells (oxidative stress model) | Neuroprotective effects | |

| Piperazine derivatives | TRPC6 channels | Activation, leading to neuroprotective effects in AD models | |

| Piperazinedione derivative (Tadalafil) | PDE5 enzyme | Highly potent inhibition (IC50 = 5 nM) |

Computational and Theoretical Studies of 2,3 Piperazinedione

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a protein or other biological target, and to estimate the strength of the binding affinity. blopig.com Molecular dynamics (MD) simulations, on the other hand, simulate the motion of atoms over time under predefined conditions, providing insights into the dynamic behavior of molecules and their interactions. stanford.edubnl.gov

Studies involving diketopiperazine derivatives, including those structurally related to 2,3-piperazinedione, frequently utilize molecular docking to predict binding modes and affinities to various biological targets such as enzymes and receptors. nih.govfrontiersin.orgmdpi.comjst.go.jpmdpi.combiosynth.com For instance, molecular docking has been employed to assess the binding of diketopiperazine derivatives to targets like PARP-1, breast cancer resistance protein (BCRP), and neuraminidase. nih.govmdpi.comscdi-montpellier.fr Docking scores, often expressed in kcal/mol, are used to prioritize compounds based on their predicted binding strength. nih.gov

Molecular dynamics simulations are used to further investigate the stability of the predicted binding poses obtained from docking and to explore the conformational changes of both the ligand and the target over time. mdpi.comnih.govresearchgate.netdntb.gov.ua MD simulations can help to understand the molecular basis for selectivity and the mechanism of action by revealing key interactions and conformational flexibility. nih.gov For example, MD simulations have been used to study the interactions of diketopiperazine dimerases and the conformational flexibility of regions within these enzymes that influence chemoselectivity. nih.gov

Data from molecular docking studies often include binding affinities (e.g., ΔG or docking scores) and details about the interactions formed between the ligand and the target protein, such as hydrogen bonds and hydrophobic interactions. frontiersin.orgmdpi.commdpi.com

Table 1: Example Molecular Docking Results for Diketopiperazine Derivatives (Illustrative)

| Compound | Predicted Target | Docking Score (kcal/mol) | Key Interactions (Illustrative) | Source |

| Diketopiperazine Derivative A | PARP-1 | -7.41 | Hydrogen bonds, Hydrophobic | nih.gov |

| Diketopiketopiperazine Derivative B | Breast Cancer Resistance Protein | Good Interaction Suggested | - | scdi-montpellier.fr |

| Diketopiperazine Derivative C | Neuraminidase (H5N2) | - | Arg371, Pro326, Ile427, Thr439 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. nih.gov By analyzing a series of compounds and their measured activities, QSAR models can identify the key molecular features that are important for activity and predict the activity of new, untested compounds. nih.govresearchgate.net

QSAR studies on diketopiperazine derivatives aim to establish relationships between their chemical structures and various biological effects, such as antimicrobial, antiviral, or anticancer activities. ontosight.aiwikipedia.orgontosight.ai These models can help in the design and synthesis of new derivatives with improved potency or desired properties. Descriptors used in QSAR models can include a wide range of parameters, such as molecular weight, lipophilicity (Log P), electronic properties, and the presence of specific substructures. nih.govajchem-a.com

While specific QSAR models focusing solely on this compound were not prominently found, QSAR is a widely applied technique for studying series of related heterocyclic compounds, including piperazine (B1678402) derivatives, to understand and predict their biological activities. mdpi.comnih.govajchem-a.com The "similarity principle" is often applied, suggesting that structurally similar compounds are likely to have similar activities and mechanisms. mdpi.com

Table 2: Illustrative Molecular Descriptors Used in QSAR Studies

| Descriptor | Description | Potential Relevance to this compound | Source (General QSAR) |

| Molecular Weight | Mass of the molecule | Influences pharmacokinetics | nih.gov |

| Log P | Octanol-water partition coefficient | Indicates lipophilicity/hydrophilicity | ajchem-a.com |

| Hydrogen Bond Donors/Acceptors | Number of atoms that can donate or accept H-bonds | Affects binding interactions with targets | nih.gov |

| Number of Rotatable Bonds | Number of single bonds allowing free rotation | Impacts conformational flexibility | nih.gov |

Prediction of Biological Targets and Binding Affinities

Computational methods are valuable for predicting potential biological targets of a compound and estimating the strength of its binding to these targets. This is often achieved through techniques like reverse docking or target prediction algorithms that scan databases of known protein structures and their interactions with ligands. clinmedkaz.org

While direct predictions specifically for this compound were not extensively detailed in the search results, studies on related piperazine and diketopiperazine compounds highlight the use of in silico methods for target identification. ontosight.aiontosight.aiclinmedkaz.orgresearchgate.net These methods can suggest that compounds might interact with a wide range of targets, including enzymes (like proteases and kinases), G-protein-coupled receptors, and ion channels. clinmedkaz.org

Binding affinity prediction, often a component of molecular docking and QSAR studies, aims to quantify the strength of the interaction between a compound and its target. blopig.comresearchgate.net This can involve calculating binding free energies or using scoring functions derived from machine learning models. blopig.comresearchgate.net Accurate prediction of binding affinities is crucial for prioritizing compounds in drug discovery pipelines. blopig.comresearchgate.net

In Silico Assessment of Selectivity Profiles

Assessing the selectivity of a compound, meaning its ability to preferentially bind to a specific target over others, is critical to minimize off-target effects and potential toxicity. In silico methods can contribute to this assessment by predicting binding affinities to a panel of potential targets. nih.govclinmedkaz.org

By comparing the predicted binding affinities of a compound to its intended target versus a range of other proteins, researchers can gain insights into its potential selectivity profile. nih.govclinmedkaz.org For example, studies have compared the docking scores of compounds against similar targets, such as PARP-1 and PARP-2, to evaluate selectivity. nih.gov

In silico selectivity assessment can help guide further experimental testing and structural modifications to improve the specificity of this compound derivatives for desired targets. nih.gov

Theoretical Calculations for Conformational Analysis and Reactivity Prediction

Theoretical calculations, particularly using quantum chemistry methods like Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformational preferences, and reactivity of molecules. ajchem-a.comrsc.orgfrontiersin.org

Conformational analysis using theoretical calculations helps to understand the preferred three-dimensional arrangements of atoms in a molecule and the energy barriers between different conformations. rsc.orgfrontiersin.orgsmu.edu For this compound, understanding its conformational landscape is important as the conformation can influence its interactions with biological targets. DFT calculations can provide insights into stable conformers and torsional angles. Studies on substituted piperazine rings have shown distorted chair conformations.

Reactivity prediction using theoretical calculations involves analyzing parameters such as frontier molecular orbitals (HOMO and LUMO energies) and electrostatic potential maps to identify potential sites for chemical reactions. ajchem-a.com This information is valuable for designing synthetic routes and understanding potential metabolic transformations. ajchem-a.comresearchgate.netarxiv.org DFT is widely used for determining chemical structures and predicting reactivity. ajchem-a.com

Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural characterization of this compound derivatives. mdpi.comscdi-montpellier.frfrontiersin.org

Table 3: Illustrative Theoretical Calculation Parameters

| Parameter | Description | Relevance to this compound | Source (General Theoretical Calc.) |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicate potential for electron donation/acceptance and reactivity | ajchem-a.com |

| Electrostatic Potential Map | Visual representation of charge distribution on the molecular surface | Helps identify regions prone to electrostatic interactions | ajchem-a.com |

| Torsional Angles | Angles around rotatable bonds | Define molecular conformation |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which is essential for confirming its elemental composition and distinguishing it from compounds with similar nominal masses. For 2,3-piperazinedione derivatives, HRMS can validate proposed molecular formulas. For instance, the molecular formula C₁₂H₁₂N₂O₄ for 1-[(1,3-benzodioxol-5-yl)methyl]piperazine-2,3-dione has been confirmed by HRMS, which provided an experimental molecular weight matching the calculated mass of 248.235 g/mol .

Mass spectrometry, in general, is also used for the structural elucidation of diketopiperazines, including fragmentation analysis. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS or MS³) can provide insights into the fragmentation pathways of protonated diketopiperazine ions, helping to determine the connectivity of the molecule. researchgate.net While differentiating between possible b₂-ion structures (oxazolone, diketopiperazine, or lactam) using only MS can be challenging, computational methods combined with experimental data can aid in this elucidation. researchgate.net GC-MS has also been employed to detect diketopiperazines, such as 2,5-piperazinedione (B512043), as metabolites in biological samples. ijpbms.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

For this compound itself (C₄H₆N₂O₂), the ¹H NMR spectrum is consistent with its symmetrical structure. abmole.com For substituted derivatives, the chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the local electronic environment of each proton. ¹³C NMR spectroscopy reveals the carbon skeleton and the presence of different types of carbon atoms, including the characteristic carbonyl carbons of the diketopiperazine ring. mdpi.comresearchgate.netresearchgate.net

Detailed NMR data for diketopiperazine derivatives, such as cyclo-(Phe-Pro) (a 2,5-diketopiperazine), illustrate the specific signals observed. mdpi.com The ¹H NMR data for l-Pro-l-Phe-OMe·TFA shows distinct multiplets and doublets corresponding to the various protons in the molecule, while the ¹³C NMR data reveals signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. mdpi.com

Interactive Table 1: Illustrative ¹H NMR Data for a Diketopiperazine Derivative (Example based on cyclo-(Phe-Pro) data mdpi.com)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Illustrative) |

| 7.31–7.19 | m | 5H | Aromatic CH |

| 4.70–4.72 | dd | 1H | CH adjacent to N/carbonyl |

| 4.19–4.25 | m | 1H | CH adjacent to N/carbonyl |

| 3.67–3.71 | s | 3H | OCH₃ |

| 3.22 | dd | 1H | Aliphatic CH₂ |

| 3.00 | dd | 1H | Aliphatic CH₂ |

| 2.36–2.45 | m | 1H | Aliphatic CH₂ |

| 1.94–2.09 | m | 3H | Aliphatic CH₂ |

Interactive Table 2: Illustrative ¹³C NMR Data for a Diketopiperazine Derivative (Example based on cyclo-(Phe-Pro) data mdpi.com)

| Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| 172.9 | Carbonyl C |

| 169.8 | Carbonyl C |

| 138.0 | Aromatic C |

| 130.1 | Aromatic CH |

| 129.6 | Aromatic CH |

| 128.0 | Aromatic CH |

| 60.8 | CH adjacent to N |

| 55.6 | CH adjacent to N |

| 52.9 | OCH₃ |

| 47.4 | Aliphatic CH₂ |

| 38.0 | Aliphatic CH₂ |

| 31.0 | Aliphatic CH₂ |

| 24.9 | Aliphatic CH₂ |

Solid-state NMR can complement solution-state NMR by providing structural information in the solid phase, which can be particularly useful for crystalline samples. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides bond lengths, bond angles, and dihedral angles, offering crucial insights into the conformation and packing of this compound molecules in a crystal lattice. While direct crystallographic data specifically for the parent this compound is less commonly cited in the provided results compared to its isomers or derivatives, studies on related diketopiperazines, including 2,5-piperazinedione and substituted 2,3- and 2,5-piperazinediones, demonstrate the power of this technique. researchgate.netasianpubs.orgnih.goviucr.org

For example, crystallographic studies of analogous 1-substituted piperazine-2,3-dione derivatives provide insights into typical structural features. These studies can reveal the conformation of the piperazine (B1678402) ring (e.g., chair conformation) and the orientation of substituents. The crystal structures of 2,5-piperazinedione (diketopiperazine) have been determined, showing its molecular structure and packing arrangement. nih.goviucr.org These studies can also reveal intermolecular interactions, such as hydrogen bonding, which play a significant role in crystal packing and stability. researchgate.net

Studies on substituted 2,5-piperazinediones have provided detailed crystallographic data, including space groups and unit cell parameters. For instance, 1,4-bis(2-methylphenyl)-2,5-piperazinedione crystallizes in the monoclinic system with space group P-1. asianpubs.org Another 2,5-piperazinedione derivative, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione, crystallizes in the orthorhombic space group Pbca. researchgate.net Analysis of crystallographic data can also provide puckering parameters for the diketopiperazine ring, describing its deviation from planarity. researchgate.net

Interactive Table 3: Illustrative Crystallographic Data for Diketopiperazine Derivatives (Examples based on search results researchgate.netasianpubs.org)

| Compound (Illustrative) | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ref. |

| 1-[(1,3-benzodioxol-5-yl)methyl]piperazine analog | Triclinic | P-1 | a=8.92, b=10.15, c=12.30, α=89.5, β=76.2, γ=81.3 | |

| 1,4-bis(2-methylphenyl)-2,5-piperazinedione | Monoclinic | P-1 | a=10.372, b=12.224, c=12.614, α=95.448, β=101.751, γ=90.072 | asianpubs.org |

| 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione | Orthorhombic | Pbca | Not explicitly listed in snippet | researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and its derivatives and for separating them from impurities or related compounds. ontosight.aiijpbms.comnih.govunodc.orggoogle.com

HPLC with UV detection is a common method for ensuring the purity of piperazinedione compounds. The choice of stationary phase (e.g., C18 reversed-phase columns) and mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) is optimized to achieve adequate separation of the target compound from potential impurities. unodc.orggoogle.cominacom.nllibretexts.org Parameters such as column length, diameter, particle size, and temperature are also critical for optimizing chromatographic resolution. unodc.orggoogle.comlibretexts.org Gradient elution, where the mobile phase composition is changed over time, can be employed to improve the separation of compounds with a wide range of polarities. google.comlibretexts.org

GC-MS is another valuable technique, particularly for volatile or semi-volatile diketopiperazines, allowing for both separation and identification based on retention time and mass spectrum. ijpbms.com Chromatographic methods are also used in the isolation and purification of diketopiperazines from complex mixtures, such as natural product extracts. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound and its derivatives. These techniques measure the vibrations of molecular bonds, yielding characteristic absorption or scattering bands that correspond to specific functional groups. ontosight.airesearchgate.netasianpubs.orgnih.govspectrabase.comnist.govoup.comresearchgate.net

For diketopiperazines, key vibrational modes include those associated with the amide carbonyl groups (C=O), N-H stretching vibrations, and C-N stretching vibrations within the piperazinedione ring. asianpubs.orgoup.com IR spectroscopy is commonly used to confirm the presence of these functional groups, with characteristic strong absorptions for the carbonyl stretch. ontosight.ainih.gov

Raman spectroscopy provides additional information, particularly for symmetrical vibrations and those involving non-polar bonds that may be weak in IR. inta.eshoriba.com Studies have reported Raman spectra for both 2,3- and 2,5-diketopiperazine, highlighting their unique vibrational features. researchgate.net Analyzing the positions and intensities of these bands helps in identifying the compound and can provide insights into its molecular conformation and intermolecular interactions in the solid state. researchgate.net

Interactive Table 4: Illustrative Vibrational Spectroscopy Data for Diketopiperazine Derivatives (Examples based on search results asianpubs.orgoup.comresearchgate.net)

| Technique | Functional Group/Mode | Approximate Wavenumber (cm⁻¹) | Description (Illustrative) | Ref. |

| IR | C=O stretch (Amide I) | 1600-1700 | Strong absorption | asianpubs.orgnih.gov |

| IR | N-H stretch | 3200-3400 | Absorption (if N-H present) | oup.com |

| IR | C-N stretch | 1200-1350 | Absorption | asianpubs.org |

| Raman | Ring vibrations | Various | Characteristic peaks | researchgate.net |

| Raman | C=O stretch | May appear in Raman | Varies with symmetry | - |

Vibrational spectroscopy, in conjunction with other analytical techniques, contributes significantly to the comprehensive characterization and structural confirmation of this compound compounds.

Future Research Directions and Translational Perspectives

Exploration of Novel Substitution Patterns for Enhanced Bioactivity

Investigating novel substitution patterns on the 2,3-piperazinedione ring is a key area for enhancing its biological activity. Studies on related diketopiperazine scaffolds have demonstrated that the nature and position of substituents significantly influence their biological properties. For instance, modifications to the piperazinedione ring have been explored to improve potency and cellular activity in the context of PDE5 inhibition indiamart.com. Research into diketopiperazine derivatives has shown that different substitution patterns can lead to varying degrees of activity against biological targets, such as Trypanosoma cruzi, the parasite causing Chagas disease uni-goettingen.de. The position of substituents on attached aromatic rings can also dramatically affect cytotoxicity nist.gov. Furthermore, strategic substitutions can enhance metabolic stability, which is crucial for developing viable therapeutic agents nist.gov. Future work will likely involve systematic structural variations around the this compound core to identify analogues with improved potency, selectivity, pharmacokinetic properties, and novel bioactivities.

Application of this compound in Combinatorial Chemistry and Library Design

The rigid yet modifiable structure of this compound makes it an attractive building block for combinatorial chemistry and the design of diverse chemical libraries. Combinatorial synthesis techniques allow for the rapid generation of large numbers of compounds by varying substituents on a core scaffold chem960.comwikidata.org. Piperazinedione frameworks have been successfully utilized in the synthesis of combinatorial libraries chem960.com. The scaffold's ability to incorporate different functional groups at various positions facilitates the creation of libraries with high chemical diversity. This is exemplified by the design of piperazine-based DNA-Encoded Chemical Libraries (DECLs), which can generate millions of compounds for high-throughput screening against biological targets. The application of this compound in such approaches will be instrumental in accelerating the discovery of new lead compounds with desired biological activities.

Development of this compound-Based Probes for Biological Target Identification

Identifying the specific biological targets of small molecules is a critical step in understanding their mechanisms of action and in the drug discovery process. The this compound scaffold can potentially be functionalized to serve as a basis for developing chemical probes. Chemical probes are instrumental molecules used for biological target identification, often incorporating affinity tags or reporter groups. While the direct use of this compound as a probe is not explicitly detailed in the search results, its incorporation into biologically active molecules suggests it interacts with specific biological entities uni-goettingen.de. Future research could focus on conjugating the this compound scaffold to appropriate tags to create affinity probes. These probes could then be employed in chemoproteomics approaches to isolate and identify proteins or other biomolecules that bind to this compound-containing ligands, thereby elucidating their cellular targets.

Potential for Clinical Translation of this compound Analogues

The therapeutic potential of diketopiperazine-containing compounds, including those structurally related to this compound, is recognized in medicinal chemistry. The presence of a piperazinedione ring in clinically used drugs like Tadalafil highlights the translational potential of this scaffold indiamart.com. Tadalafil, a PDE5 inhibitor, demonstrates that this compound derivatives can exhibit potent and selective biological activity relevant to human health indiamart.com. Furthermore, diketopiperazine-based materials are being explored for applications such as drug delivery systems, which could facilitate the clinical translation of associated therapeutic agents. While direct clinical translation of this compound itself may be limited, the development of novel analogues with optimized pharmacological properties holds promise for addressing various diseases. Continued research into the structure-activity relationships and in vivo behavior of these analogues will be crucial for their successful translation into clinical candidates.

Emerging Roles in Supramolecular Chemistry and Materials Science

Beyond biological applications, this compound and related diketopiperazines are gaining prominence in supramolecular chemistry and materials science due to their self-assembly capabilities. Diketopiperazines can form well-defined supramolecular structures through noncovalent interactions, such as hydrogen bonding and π-stacking. This intrinsic property allows them to act as building blocks for the creation of ordered assemblies, including gels and hydrogels. The ability to tune the self-assembly behavior through structural modifications on the diketopiperazine core opens avenues for designing functional materials with tailored properties. These emerging applications in supramolecular chemistry and materials science, such as the development of self-assembling biomaterials, represent an exciting frontier for this compound research, offering potential for applications in areas like tissue engineering, drug delivery, and sensing.

Q & A

Q. What are the established synthetic routes for 2,3-Piperazinedione and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via cyclization of dipeptide precursors or hydrolysis of substituted piperazine compounds. For example, hydrolysis of a piperazinedione cycle under basic conditions (e.g., NaOH or KOH) can yield derivatives like PyAmC2mDPA . Cyclocondensation reactions using amino acids or ethylenediamine derivatives with diketones are also common. Experimental optimization of pH, temperature, and reaction time is critical to avoid side products like imine intermediates .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O) at ~1650–1750 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy resolves proton environments (e.g., α-H to carbonyl groups at δ 4.0–5.0 ppm). For solid-state analysis, X-ray crystallography confirms planar piperazinedione rings. NIST-standardized IR spectra for 2,5-piperazinedione analogs (e.g., SOLID/OIL MULL samples) provide reference data for comparison .